molecular formula C13H17N5O6 B8681166 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate

Cat. No. B8681166
M. Wt: 339.30 g/mol
InChI Key: NSZKHEYZLNPIEJ-UHFFFAOYSA-N
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Patent
US04612314

Procedure details

A mixture of 3.00 g of 9-(1,3-dihydroxy-2-propoxymethyl)guanine, 300 mg of 4-dimethylaminopyridine, and 100 ml of acetic anhydride was vigorously stirred for 3 days at room temperature. The acetic anhydride was removed by evaporation at reduced pressure and the residue recrystallized from methanol to give 3.62 g of 9-(1,3-diacetyloxy-2-propoxymethyl)guanine, m.p. 237°-239°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([O:6][CH2:7][N:8]1[CH:16]=[N:15][C:14]2[C:13](=[O:17])[NH:12][C:11]([NH2:18])=[N:10][C:9]1=2)[CH2:4][OH:5]>CN(C)C1C=CN=CC=1.C(OC(=O)C)(=O)C>[C:2]([O:1][CH2:2][CH:3]([O:6][CH2:7][N:8]1[CH:16]=[N:15][C:14]2[C:13](=[O:17])[NH:12][C:11]([NH2:18])=[N:10][C:9]1=2)[CH2:4][O:5][C:13](=[O:17])[CH3:14])(=[O:1])[CH3:3]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OCC(CO)OCN1C=2N=C(NC(C2N=C1)=O)N
Name
Quantity
300 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was vigorously stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetic anhydride was removed by evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from methanol

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(=O)OCC(COC(C)=O)OCN1C=2N=C(NC(C2N=C1)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.62 g
YIELD: CALCULATEDPERCENTYIELD 181.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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